molecular formula C8H10N4O2 B11805040 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile CAS No. 1260658-81-8

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B11805040
CAS No.: 1260658-81-8
M. Wt: 194.19 g/mol
InChI Key: KPIWTKRFXJEFGQ-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the nitro group and the acetonitrile moiety in this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of 1-isopropyl-3-nitro-1H-pyrazole with acetonitrile in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C. The reaction may also require the use of catalysts or other additives to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization or chromatography, may also be employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the acetonitrile moiety allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

1260658-81-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C8H10N4O2/c1-6(2)11-7(3-4-9)5-8(10-11)12(13)14/h5-6H,3H2,1-2H3

InChI Key

KPIWTKRFXJEFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC#N

Origin of Product

United States

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